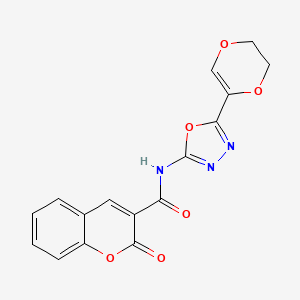

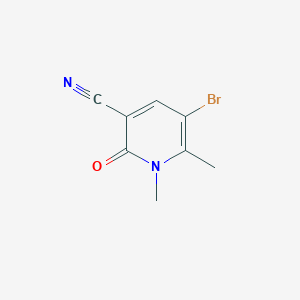

![molecular formula C22H13NO3 B2375697 6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 332025-41-9](/img/structure/B2375697.png)

6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as HNIQ, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful for a variety of purposes, including as a tool for studying biological processes and as a potential therapeutic agent.

Scientific Research Applications

Synthesis and Biological Applications

Research has focused on the synthesis of novel compounds with potential biological applications, including antioxidants and antitumor activities. A study by Hassanien et al. (2022) synthesized novel binary compounds based on lawsone, showing promising antioxidant and antitumor activities against Ehrlich ascites carcinoma (EAC) cells. The study utilized density functional theory (DFT) to conform spectral analysis, indicating the compounds' potential in biological applications (Hassanien, Abd El-Ghani, & Elbana, 2022).

Photovoltaic and Optoelectronic Properties

Another area of application is in the development of bulk-heterojunction photovoltaic devices. Srivani et al. (2017) explored non-fullerene electron acceptors combining naphthalenediimide and benzoisoquinoline-dione functionalities. Their study demonstrated the potential of these compounds in improving power conversion efficiency, providing a significant contribution to the field of organic photovoltaics (Srivani, Gupta, La, Bhosale, Puyad, Xiang, Li, Bhosale, & Bhosale, 2017).

Cancer Research

Compounds related to 6-hydroxy-2-(naphthalen-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have shown selectivity towards breast cancer cells. Gilbert et al. (2020) identified a naphthalimide analogue, NAP-6, as a potent molecule targeting breast cancer through the aryl hydrocarbon receptor (AHR) pathway. This specificity towards breast cancer cells suggests potential therapeutic applications (Gilbert, De Iuliis, McCluskey, & Sakoff, 2020).

Fluorescent Materials and Chemosensors

Derivatives of this compound class have been investigated for their luminescent properties and potential as chemosensors. Luo et al. (2015) designed and synthesized naphthalimide derivatives emitting standard-red fluorescence, suitable for organic light-emitting diode (OLED) applications. This study highlights the versatility of these compounds in developing new materials for electronic and photonic technologies (Luo, Lin, Zhou, Wang, Liu, Huang, Lu, & Hu, 2015).

properties

IUPAC Name |

6-hydroxy-2-naphthalen-1-ylbenzo[de]isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13NO3/c24-19-12-11-17-20-15(19)8-4-9-16(20)21(25)23(22(17)26)18-10-3-6-13-5-1-2-7-14(13)18/h1-12,24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXSYDDKMYPCVFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C5C(=C(C=C4)O)C=CC=C5C3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

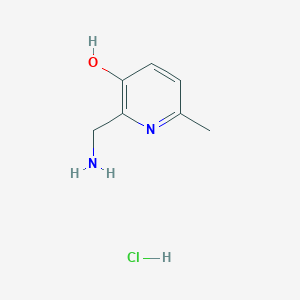

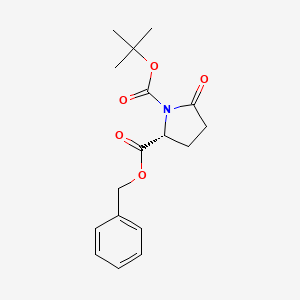

![N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2375614.png)

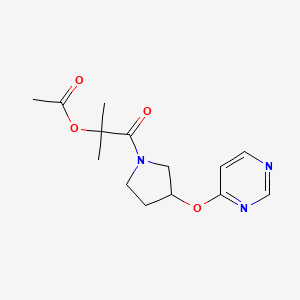

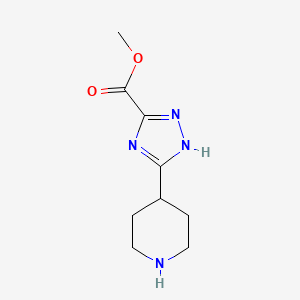

![8-(3,4-Dimethoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2375619.png)

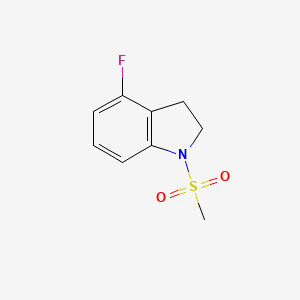

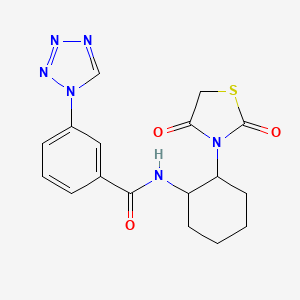

![3-(tert-butyl)-7,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2375623.png)

![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)

![5-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-7-ethyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2375637.png)